

In-Depth Technical Guide: SIAIS117-Mediated Degradation of ALK G1202R Mutant Protein

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Compound of Interest

Compound Name: *Siais117*

Cat. No.: *B12419317*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and efficacy of **SIAIS117**, a Proteolysis Targeting Chimera (PROTAC), in mediating the degradation of the Anaplastic Lymphoma Kinase (ALK) G1202R mutant protein. The G1202R mutation is a clinically significant resistance mechanism to several ALK tyrosine kinase inhibitors (TKIs). **SIAIS117** represents a promising strategy to overcome this resistance by inducing the targeted degradation of the ALK protein.

Core Concept: Targeted Protein Degradation with SIAIS117

SIAIS117 is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate the ALK G1202R protein.^{[1][2]} It is constructed by linking the ALK inhibitor Brigatinib to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.^{[1][2]} This dual-binding capability allows **SIAIS117** to form a ternary complex between the ALK G1202R protein and the VHL E3 ligase, leading to the ubiquitination and subsequent degradation of the ALK protein by the proteasome.^[1]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of **SIAIS117** in various cancer cell lines.

Table 1: IC50 Values of **SIAIS117** in Different Cancer Cell Lines

| Cell Line | Cancer Type | ALK Status | IC50 (nM) | Treatment Duration |
|-----------|--------------------------------|---------------|-----------|--------------------|
| SR | Anaplastic Large Cell Lymphoma | NPM-ALK | 1.7 | 72 hours |
| H2228 | Non-Small Cell Lung Cancer | EML4-ALK | 46 | 72 hours |
| NCI-H69 | Small Cell Lung Cancer | Not specified | 799 | 72 hours |
| NCI-H1688 | Small Cell Lung Cancer | Not specified | 259 | 72 hours |

Data sourced from MedchemExpress product information, citing Sun N, et al. 2020.[3]

Table 2: Degradation and Signaling Inhibition by **SIAIS117**

| Cell Line | Target Protein/Pathway | Concentration | Treatment Duration | Observed Effect |
|--|------------------------|---------------------|--------------------|-------------------------------|
| SR | ALK Protein | 100 nM | 24 hours | Sustained degradation |
| H2228 | ALK Protein | Starting from 50 nM | Not specified | Degradation observed |
| SR | p-ALK, p-STAT3 | 10 nM - 500 nM | 24 hours | Inhibition of phosphorylation |
| 293T (exogenously expressing G1202R-resistant ALK) | G1202R-ALK Protein | Not specified | Not specified | Degradation observed |

Data sourced from MedchemExpress product information and abstracts of Sun N, et al. 2020. [2][3]

Experimental Protocols

The following are detailed, representative protocols for key experiments used to characterize the activity of **SIAIS117**. These are based on standard laboratory procedures and should be optimized for specific experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol outlines the measurement of cell viability upon treatment with **SIAIS117**.

Materials:

- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- **SIAIS117**
- Dimethyl sulfoxide (DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- 96-well plates
- Humidified incubator (37°C, 5% CO₂)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium. Incubate overnight to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of **SIAIS117** in culture medium. The final concentrations may range from 0.1 nM to 10 μ M. A vehicle control (DMSO) should be included. Remove the old medium from the wells and add 100 μ L of the medium containing the different concentrations of **SIAIS117**.
- **Incubation:** Incubate the plate for 72 hours in a humidified incubator.
- **MTT Addition:** Add 20 μ L of MTT solution to each well and incubate for 4 hours.
- **Solubilization:** Add 100 μ L of solubilization buffer to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Western Blot Analysis for ALK Degradation

This protocol is for detecting the degradation of ALK protein following **SIAIS117** treatment.

Materials:

- Cells expressing ALK G1202R
- **SIAIS117**
- DMSO
- 6-well plates
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer

- SDS-PAGE gels
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-ALK, anti-p-ALK, anti-STAT3, anti-p-STAT3, anti-GAPDH or β -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

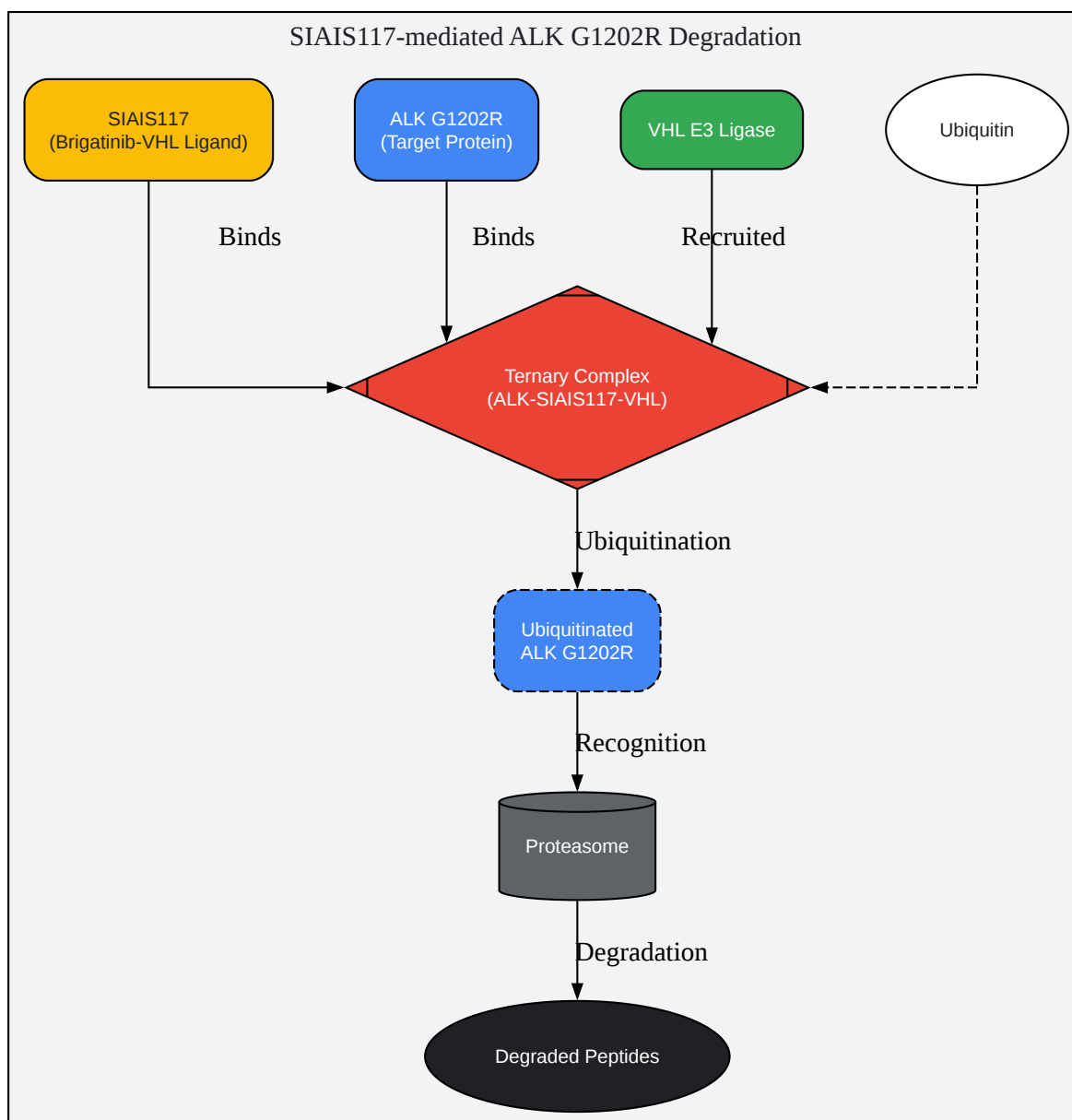
- Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of **SIAS117** (e.g., 10 nM, 50 nM, 100 nM, 500 nM) for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
- SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

- Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
- Analysis: Quantify the band intensities relative to the loading control to determine the extent of protein degradation.

Visualizations

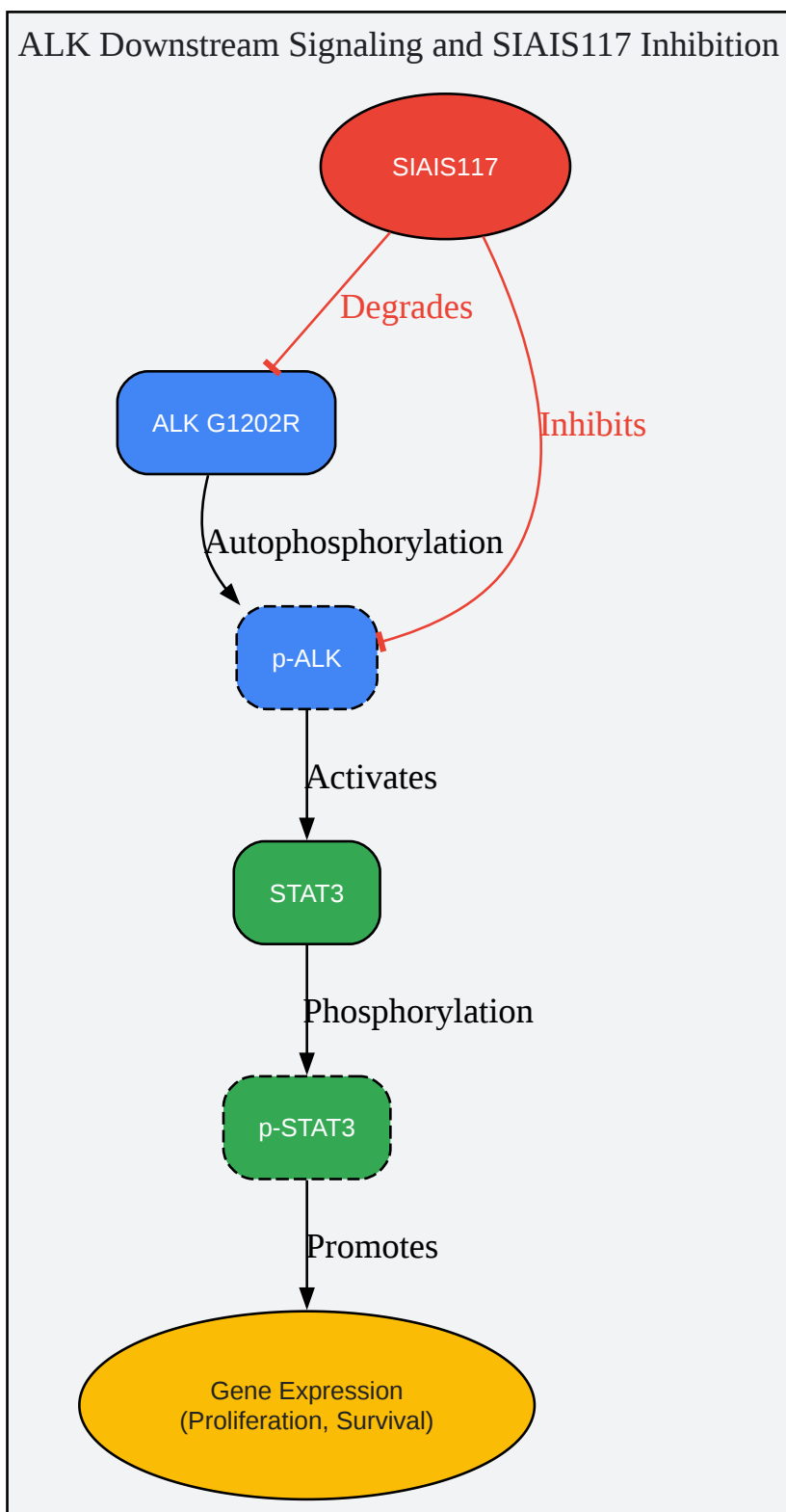
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of **SIAIS117** and the experimental workflow for its evaluation.



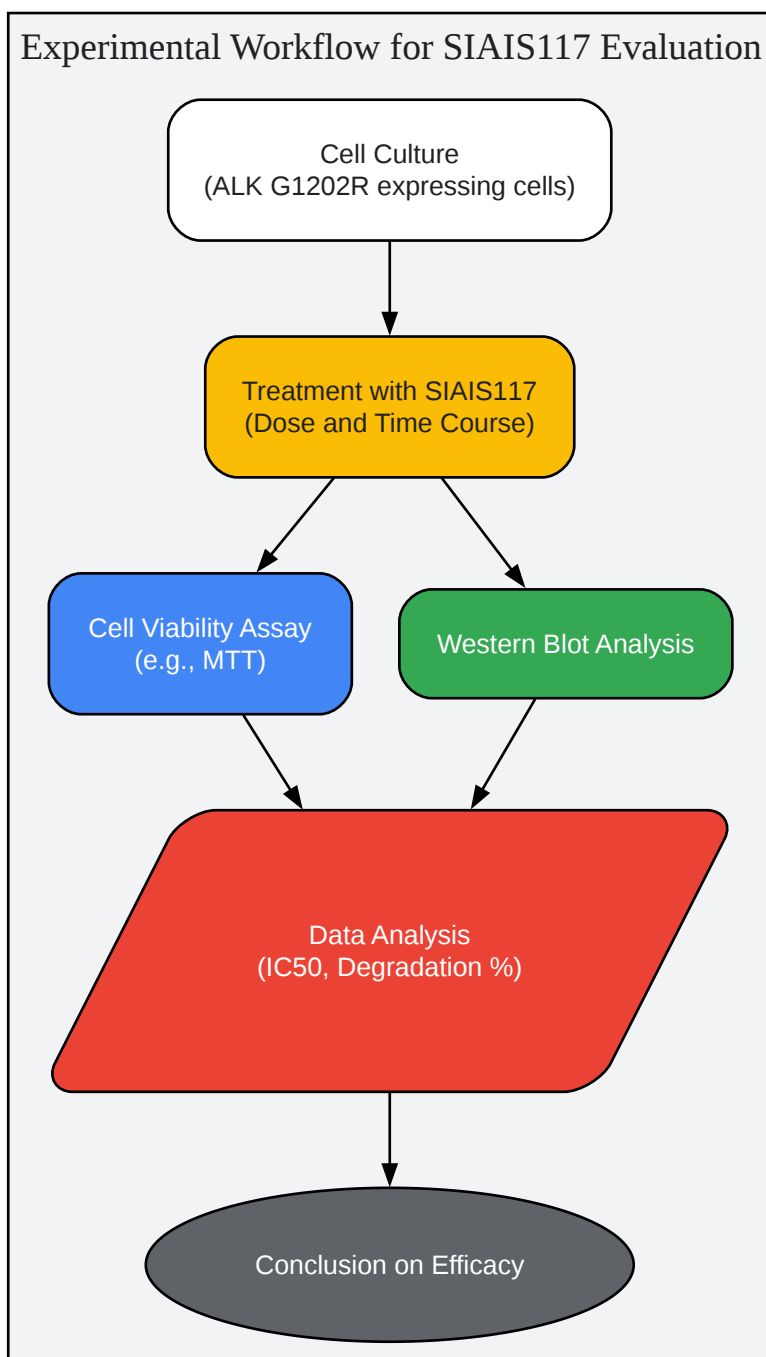
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Caption: Mechanism of **SIAIS117**-induced ALK G1202R degradation.



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Caption: Inhibition of ALK signaling by **SIAIS117**.



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Caption: General workflow for evaluating **SIAIS117** efficacy.

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